1-(2,6-Dichlorophenyl)cyclopropan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9Cl2N |
|---|---|
Molecular Weight |
202.08 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9Cl2N/c10-6-2-1-3-7(11)8(6)9(12)4-5-9/h1-3H,4-5,12H2 |
InChI Key |
KJPZICKCPVBIOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=CC=C2Cl)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 2,6 Dichlorophenyl Cyclopropan 1 Amine and Analogues
General Strategies for Cyclopropylamine (B47189) Moiety Construction
The synthesis of cyclopropylamines, a key structural motif in numerous biologically active compounds, can be achieved through several strategic approaches. These include direct cyclopropanation methods, reactions involving ring manipulation, and catalyzed additions to unsaturated precursors. Convergent methods often involve the copper-mediated cross-coupling of amines with cyclopropylboronic acids, cyclopropanation using nitrogen-substituted metal carbenoids, or titanium-mediated Kulinkovich-type reactions of amides and nitriles. acs.org However, the demand for more efficient and selective protocols under milder conditions has driven the development of novel synthetic routes. acs.org
Cyclopropanation Reactions
Direct formation of the cyclopropane (B1198618) ring is a primary strategy for accessing cyclopropylamine derivatives. These methods involve the addition of a one-carbon unit to an alkene precursor.
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its stereospecificity and broad functional group tolerance. researchgate.netorganicreactions.org This reaction facilitates the conversion of an alkene into a cyclopropane through the action of a zinc carbenoid. numberanalytics.com The process is known for its high regio- and stereoselectivity, making it a pivotal tool in the synthesis of complex molecules. numberanalytics.com
The active reagent, typically an organozinc carbenoid like iodomethylzinc iodide (ICH2ZnI), is generated from diiodomethane (B129776) (CH2I2) and a zinc source, such as a zinc-copper couple (Zn(Cu)) or diethylzinc (B1219324) (Et2Zn). numberanalytics.com The reaction proceeds via a concerted "butterfly" transition state, where the methylene (B1212753) group is delivered to the same face of the double bond, ensuring that the stereochemistry of the starting alkene is retained in the cyclopropane product. mdpi.com The electrophilic nature of the carbenoid means that electron-rich alkenes react more readily than electron-poor ones. researchgate.netorganicreactions.org A significant advantage is the ability of nearby hydroxyl or ether groups to direct the stereochemical outcome of the cyclopropanation. researchgate.netorganicreactions.org A well-known variant, the Furukawa reagent, which employs Et2Zn and CH2I2, is often used in the total synthesis of complex natural products. nih.gov
| Factor | Description | Impact on Reaction |
| Zinc Source | Different zinc sources, such as Zn(Cu) or Et2Zn, can be used. | Affects reaction rate and selectivity. numberanalytics.com |
| Stoichiometry | The ratio of diiodomethane to the zinc source. | Can influence the yield and selectivity of the cyclopropanation. numberanalytics.com |
| Solvent | The reaction medium, often an ether like diethyl ether. | The rate decreases as the basicity of the solvent increases. numberanalytics.commdpi.com |
| Substituents | Electron-donating or directing groups on the alkene substrate. | Electron-rich alkenes react faster; directing groups (e.g., -OH) control stereoselectivity. researchgate.netorganicreactions.org |
Carbometalation of cyclopropenes presents a powerful and highly stereoselective method for constructing polysubstituted cyclopropanes. nih.govnih.gov This approach involves the addition of an organometallic reagent across the double bond of a cyclopropene (B1174273), generating a cyclopropyl-metal intermediate that can be trapped by an electrophile. nih.govacs.org This strategy is particularly useful as it provides stereochemical outcomes that are often complementary to those from traditional catalytic cyclopropanation reactions. nih.gov
Carbozincation reactions, directed by substituents such as esters or oxazolidinones on the cyclopropene ring, proceed with excellent diastereoselectivity. nih.gov For instance, copper-catalyzed carbomagnesiation of cyclopropenyl carbinols, where the alcohol group directs the regio- and diastereoselectivity, has been successfully employed. nih.gov A key advantage of this methodology is the configurational stability of the in situ formed cyclopropyl-metal species, which allows for subsequent functionalization with complete retention of configuration. nih.govacs.org This has enabled the synthesis of previously inaccessible penta- and hexa-substituted cyclopropanes as single diastereomers. acs.org
| Starting Material Class | Directing Group | Key Feature | Resulting Product |
| Cycloprop-2-ene carboxylates | Ester | Directs the addition of organozinc reagents. | Functionalized cyclopropane carboxylates. nih.gov |
| Acyloxazolidinone derivatives | Oxazolidinone | Useful for parent cycloprop-2-ene carboxylic acid, as esters are unstable. | Highly functionalized cyclopropane adducts with high diastereoselectivity. nih.gov |
| Cyclopropenyl carbinols | Alcohol | Governs both regio- and diastereoselectivity of the addition. | Stereodefined polysubstituted cyclopropanols. nih.gov |
A highly stereocontrolled synthesis of α-tertiary cyclopropylamine derivatives can be achieved through the cyclopropanation of enesulfinamides. nih.govorganic-chemistry.org Specifically, the Simmons-Smith reaction applied to α,β,β-trisubstituted enesulfinamides yields multisubstituted cyclopropylamines with exceptional stereocontrol. nih.gov This method is particularly noteworthy for its ability to construct challenging β-quaternary stereocenters that bear sterically and electronically similar substituents, a feat not easily accomplished by conventional methods. nih.gov
The stereochemical outcome of the reaction is dictated by the geometry of the starting enesulfinamide. By carefully selecting the stereochemistry of the carbon-carbon double bond and/or the sulfinyl group, it is possible to selectively generate any of the four possible stereoisomers of the cyclopropylamine product, each with a distinct absolute configuration at the α- and β-carbons. nih.gov
| Substrate | Reaction | Product Feature | Significance |
| α,β,β-trisubstituted enesulfinamides | Simmons-Smith Cyclopropanation | α-tertiary cyclopropylamine with a β-quaternary stereocenter. nih.gov | High stereocontrol, access to sterically congested centers. nih.govorganic-chemistry.org |
| (E)- or (Z)-Enesulfinamides | Simmons-Smith Cyclopropanation | Control over relative and absolute stereochemistry. nih.gov | Selective synthesis of all four possible product stereoisomers. nih.gov |
Ring-Opening and Rearrangement Reactions in Cyclopropylamine Synthesis
The inherent ring strain of cyclopropanes makes them susceptible to ring-opening and rearrangement reactions, which can be harnessed for synthetic purposes. nih.govdigitellinc.com In donor-acceptor substituted cyclopropanes, ring-opening typically occurs via heterolytic cleavage of the vicinal (C1-C2) bond, stabilized by the respective substituents. nih.gov
However, a mechanistically distinct pathway has been observed for compounds structurally related to the target molecule. Studies on trans-2-phenylcyclopropylamine hydrochloride revealed that under superacidic conditions, electrophilic ring opening occurs at the distal (C2-C3) bond. nih.gov This unusual cleavage is attributed to the σ-withdrawing nature of the ammonium (B1175870) group, which weakens the distal bond, and charge-charge repulsion effects in the transition state. This finding highlights that the substitution pattern and electronic nature of the groups on the cyclopropane ring are critical in determining the regioselectivity of ring-opening. nih.gov Other synthetically useful transformations include the ring-opening cyclization of alkylidenecyclopropyl ketones with amines to afford trisubstituted pyrroles, a process that also proceeds through distal bond cleavage. organic-chemistry.org
Copper-Catalyzed Aminoboration Approaches for (Borylmethyl)cyclopropylamines
A highly regio- and diastereoselective route to functionalized cyclopropylamines is provided by the copper-catalyzed aminoboration of methylenecyclopropanes. acs.orgnih.govacs.org This method uses bis(pinacolato)diboron (B136004) (B2pin2) in conjunction with an aminating agent, such as an O-benzoyl-N,N-dialkylhydroxylamine, to furnish (borylmethyl)cyclopropylamines. acs.orgnih.gov The reaction proceeds smoothly at room temperature, demonstrating high efficiency and reliability. acs.org
The catalytic cycle is proposed to involve the formation of a borylated copper species that adds to the methylenecyclopropane. acs.orgthieme-connect.com This is followed by a stereoretentive electrophilic amination step to yield the product with high trans diastereoselectivity. acs.org This protocol accommodates a wide range of amines, including cyclic amines like piperidine (B6355638), morpholine, and piperazine, to give the corresponding products in synthetically useful yields. acs.org The resulting (borylmethyl)cyclopropylamines are versatile synthetic building blocks, as the boryl moiety can be readily transformed through subsequent reactions like Suzuki-Miyaura cross-coupling, oxidation, or amination to introduce further diversity. acs.orgacs.orgresearchgate.net
| Substrate | Reagents | Catalyst System | Product | Key Features |
| Methylenecyclopropanes | Bis(pinacolato)diboron, O-benzoyl-N,N-dialkylhydroxylamines | CuCl/LiOtBu | (trans-Borylmethyl)cyclopropylamines | High regio- and diastereoselectivity; mild conditions; broad amine scope. acs.orgacs.orgthieme-connect.com |
Synthetic Approaches to Introduce the 2,6-Dichlorophenyl Moiety
The introduction of the 2,6-dichlorophenyl group is a critical step in the synthesis of the target compound and its analogs. This can be achieved through various methods, often involving the use of pre-functionalized starting materials. For instance, commercially available 2,6-dichlorophenyl derivatives can serve as precursors. researchgate.net The synthesis of related compounds, such as trans-2-(3,5-Dichlorophenyl)cyclopropan-1-amine hydrochloride, often starts with readily available dichlorobenzene derivatives. evitachem.com The unique electronic and steric properties of the dichlorophenyl group can influence the reactivity and potential biological activity of the final molecule. evitachem.com
Multi-step Synthetic Routes for 1-(2,6-Dichlorophenyl)cyclopropan-1-amine
The construction of this compound typically requires a multi-step synthetic sequence. These routes often focus on the formation of the cyclopropane ring and the subsequent introduction or modification of the amine functionality.
Derivatization of Substituted Cinnamic Acids
Cinnamic acids, with their versatile chemical handles—a carboxylic acid, an alkene, and an aromatic ring—are valuable starting materials for complex molecular synthesis. nih.gov The carboxylic acid group can be activated in various ways to form amides and other derivatives. beilstein-journals.orgwjbphs.com For instance, coupling agents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) can be used to form amides from cinnamic acids. nih.govbeilstein-journals.org These derivatization strategies can be adapted to incorporate the necessary functionalities for subsequent cyclopropanation and amine formation.
Curtius Rearrangement for Cyclopropylamine Formation
The Curtius rearrangement is a powerful and widely used method for converting carboxylic acids into primary amines. nih.govnih.govrsc.orgwikipedia.orgorganic-chemistry.org This reaction proceeds through an acyl azide (B81097) intermediate, which then rearranges to an isocyanate. nih.govnih.govwikipedia.orgorganic-chemistry.org The isocyanate can be subsequently hydrolyzed to yield the desired primary amine. nih.govorganic-chemistry.org This method is particularly useful for the synthesis of cyclopropylamines from cyclopropane carboxylic acids. nih.govnih.gov The reaction is known for its tolerance of various functional groups and for proceeding with retention of stereochemistry. nih.gov
The general mechanism of the Curtius rearrangement is as follows:
Acyl Azide Formation: The carboxylic acid is converted to an acyl azide. This can be achieved by reacting an acyl chloride or an anhydride (B1165640) with an azide salt, or by treating the carboxylic acid with a reagent like diphenylphosphoryl azide (DPPA). nih.govorganic-chemistry.org
Rearrangement to Isocyanate: Thermal or photochemical decomposition of the acyl azide leads to the loss of nitrogen gas and the formation of an isocyanate. wikipedia.orgorganic-chemistry.org
Amine Formation: The isocyanate is then reacted with a nucleophile, such as water or an alcohol, to form a carbamic acid or a carbamate, respectively. The carbamic acid is unstable and decarboxylates to give the primary amine. nih.govorganic-chemistry.org
Utilization of Cyclopropylamine as Starting Material for Functionalization
Cyclopropylamine itself is a valuable building block in medicinal chemistry due to the unique structural and electronic properties conferred by the strained three-membered ring. longdom.orgchemenu.com It serves as a precursor in the synthesis of various therapeutic agents. longdom.org In the context of synthesizing this compound, a pre-formed cyclopropylamine could potentially be functionalized with the 2,6-dichlorophenyl group. This approach would involve a C-N bond-forming reaction, such as a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction, to attach the dichlorophenyl ring to the nitrogen atom of cyclopropylamine. The reactivity of the amine group makes it a versatile handle for introducing various substituents. longdom.org
Synthetic Challenges and Optimization in the Preparation of Dichlorophenylcyclopropylamines
The synthesis of dichlorophenylcyclopropylamines is not without its challenges. The inherent strain of the cyclopropane ring can make its formation and subsequent reactions difficult. longdom.org Stereoselectivity is often a key issue, especially when synthesizing specific isomers of substituted cyclopropylamines. researchgate.netresearchgate.net The synthesis of cyclic tetrapeptides, which also involves strained ring systems, highlights the difficulties in achieving high yields and minimizing side reactions like racemization. rsc.org
Optimization of reaction conditions is crucial to overcome these challenges. This can involve screening different catalysts, solvents, and temperature profiles to improve yield and diastereoselectivity. evitachem.comresearchgate.net For example, in the synthesis of trans-2-substituted cyclopropylamines, it was observed that the choice of solvent could influence the cis/trans isomerization of the product. researchgate.net Furthermore, the development of new synthetic methodologies and the application of techniques like flow chemistry can help to address some of the challenges associated with these complex syntheses. nih.govbeilstein-journals.org
Stereochemical Considerations in Cyclopropylamine Research
Enantioselective and Diastereoselective Synthesis of Cyclopropylamine (B47189) Derivatives
The synthesis of specific stereoisomers of cyclopropylamine derivatives is a significant area of research, driven by the demand for enantiomerically pure compounds in medicinal chemistry. nih.govresearchgate.net Achieving high levels of stereocontrol—both in the relative arrangement of substituents (diastereoselectivity) and in the formation of a specific enantiomer (enantioselectivity)—is paramount.
Various synthetic methods have been developed to this end. Classical cyclopropanation methods, such as metal-catalyzed reactions of diazo compounds with olefins and Michael-initiated ring-closure reactions, have been adapted to incorporate a nitrogen function with significant advances in enantioselective synthesis. acs.org For instance, rhodium-catalyzed cyclopropanation of aryldiazoacetates with N-vinylphthalimide has been shown to produce 1-aryl-2-amino-cyclopropane carboxylates with exceptional trans-selectivity, often exceeding a 98:2 diastereomeric ratio. organic-chemistry.org
More recently, biocatalysis has emerged as a powerful tool. Engineered variants of myoglobin (B1173299) have been used to catalyze the highly diastereo- and enantioselective cyclopropanation of vinylarenes with diazoketones, producing a range of keto-functionalized cyclopropanes with excellent stereoselectivity (often >99% diastereomeric excess and enantiomeric excess). rochester.edunih.gov These enzymatic products can then be chemically modified to yield a diverse collection of enantiopure cyclopropane-containing scaffolds. rochester.edu Another notable approach involves the Ru(II)-Pheox-catalyzed asymmetric cyclopropanation of vinylcarbamates with diazoesters, which yields protected cyclopropylamine products in high yields with excellent diastereoselectivity (up to 96:4) and enantioselectivity (up to 99% ee). acs.org
| Catalytic System | Reactants | Product Type | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Ru(II)-Pheox Complex | Vinylcarbamates + Diazoesters | Protected Cyclopropylamines | Up to 96:4 | Up to 99% | acs.org |
| Rh₂(OAc)₄ | Aryldiazoacetates + N-vinylphthalimide | 1-Aryl-2-Amino-Cyclopropane Carboxylates | >98:2 (trans-selective) | Not specified | organic-chemistry.org |
| Engineered Myoglobin (Mb(H64G,V68A)) | Styrenes + Diazoketones | Keto-functionalized Cyclopropanes | >99% de (trans-selective) | >99% ee | rochester.edunih.gov |
Impact of Stereochemistry on Biological Activity and Receptor Interaction
Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as biological systems like enzymes and receptors are themselves chiral. nih.govnih.gov The precise three-dimensional shape of a molecule determines how it fits into a binding site, and even minor changes in stereochemistry can lead to significant differences in pharmacological effects. nih.gov
The inhibitory activity of cyclopropylamine derivatives against enzymes is often highly dependent on their stereochemistry. A prominent example is the inhibition of Lysine-specific histone demethylase 1 (LSD1), a target in cancer therapy. rsc.orgrsc.org Many LSD1 inhibitors incorporate a cyclopropylamine core, and their efficacy is tied to the specific arrangement of substituents on the cyclopropane (B1198618) ring. For instance, the synthesis of potential LSD1 inhibitors often targets the trans-cyclopropylamine scaffold, which is crucial for effective interaction with the enzyme's active site. rsc.org The orientation of the phenyl group and the amine function dictates the ability of the molecule to form key interactions that block the enzyme's catalytic activity. Similarly, cyclopropylamines can act as suicide inhibitors of cytochrome P450 enzymes, where the stereochemical arrangement influences the efficiency of the inactivation process. frontiersin.org
The interaction between a ligand and a receptor is analogous to a key fitting into a lock, where stereochemistry is of utmost importance. Studies on fentanyl analogs have highlighted the profound impact of substituting different groups on the core structure, which directly relates to receptor binding. For example, cyclopropylfentanyl, which features a three-carbon ring, shows significantly greater affinity and efficacy at the μ-opioid receptor (MOR) compared to valerylfentanyl, which has a four-carbon chain. nih.govnih.gov Molecular simulations suggest that the rigid cyclopropyl (B3062369) group is well-accommodated within the active state of the receptor, promoting a full agonist response. nih.govnih.gov In contrast, the more flexible valeryl group is less compatible, leading to a weaker, partial agonist effect. nih.gov This demonstrates that the specific stereochemical and conformational properties imparted by the cyclopropyl ring are critical for optimal receptor binding and subsequent biological response.
| Compound | Receptor | Binding Affinity (Kᵢ) | Functional Activity | Reference |
|---|---|---|---|---|
| Cyclopropylfentanyl | μ-Opioid Receptor (MOR) | 2.11 nM | Full Agonist | nih.gov |
| Valerylfentanyl | μ-Opioid Receptor (MOR) | 53 nM | Weak Partial Agonist | nih.gov |
| Fentanyl | μ-Opioid Receptor (MOR) | 2.76 nM | Full Agonist | nih.gov |
Conformational Analysis of Cyclopropylamine and Related Structures
The biological activity of cyclopropylamine derivatives is not only governed by their static stereochemistry but also by their conformational flexibility, particularly the orientation of the amino group relative to the cyclopropane ring. Conformational analysis provides insight into the energetically preferred shapes of a molecule, which are relevant for receptor binding and chemical reactivity.
Cyclopropylamine exists in two primary conformational forms: trans and gauche. aip.org These conformers are distinguished by the dihedral angle of the amino group relative to the cyclopropane ring. aip.org Spectroscopic and computational studies have established that the trans conformer, where the amino group is oriented away from the ring, is the more stable form. researchgate.netacs.org The gauche conformer is higher in energy. The enthalpy difference between the trans and gauche conformers has been calculated to be approximately 2.0 kcal/mol (equivalent to 699 cm⁻¹). acs.orgnih.gov This energy difference indicates a strong preference for the trans conformation at room temperature. The interplay of electronic effects, including hyperconjugative interactions, is responsible for the relative stabilities of these conformers. nih.gov
| Conformer | Relative Energy (kcal/mol) | Relative Energy (cm⁻¹) | Stability | Reference |
|---|---|---|---|---|
| Trans | 0.0 | 0 | More Stable | acs.orgnih.gov |
| Gauche | ~2.0 | ~699 | Less Stable | acs.orgnih.gov |
The rotation of the amino (–NH₂) group around the C–N bond is a key dynamic feature of cyclopropylamine. This rotation is not free but is governed by a potential energy surface with distinct minima corresponding to the stable conformers and energy barriers separating them. aip.org The study of this torsional motion, often through far-infrared spectroscopy and theoretical calculations, reveals the energetic landscape of the molecule. aip.orgacs.orgnih.gov The complex rovibrational spectra of cyclopropylamine reflect the presence of both trans and gauche conformers and the quantum mechanical tunneling that can occur between them. aip.orgnih.gov Understanding these potential energy surfaces is crucial, as the conformational flexibility and the barriers to rotation can influence how the molecule presents itself to a biological target, thereby affecting its binding affinity and activity. aip.org
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidation of Key Pharmacophoric Features in 1-(2,6-Dichlorophenyl)cyclopropan-1-amine Analogues
Pharmacophore modeling is a crucial step in understanding the essential structural motifs required for a molecule's biological activity. For the 1-phenylcyclopropan-1-amine scaffold, the key pharmacophoric features generally consist of a hydrophobic aromatic ring, a constrained cyclopropyl (B3062369) group, and a primary amine. nih.govnih.gov These features work in concert to properly orient the molecule within the binding site of its target enzyme.
The aromatic ring is responsible for establishing hydrophobic and, depending on the substituents, electrostatic interactions with the target protein. The cyclopropyl ring introduces a significant conformational constraint, which can be entropically favorable for binding by reducing the number of available conformations. iris-biotech.de The primary amine group is often a critical interaction point, capable of forming hydrogen bonds or ionic interactions with the enzyme's active site. rsc.org In the context of this compound analogs, the dichlorophenyl moiety, the cyclopropane (B1198618) ring, and the amine group constitute the core pharmacophore.
Influence of Substituent Modifications on Biological Activity and Selectivity
The potency and selectivity of this compound analogs can be finely tuned by modifying its constituent parts. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with the target enzyme.
Aromatic Ring Substitutions and Their Effect on Target Interaction
Substituents on the aromatic ring play a pivotal role in modulating the biological activity of phenylcyclopropylamine derivatives. The nature, position, and number of substituents can significantly impact the compound's affinity and selectivity for its target.
In studies of related 2-fluoro-2-arylcyclopropylamines as monoamine oxidase (MAO) inhibitors, the electronic properties of the aromatic ring substituents were found to be critical. nih.govnih.gov Electron-withdrawing groups, such as the two chlorine atoms in this compound, can have a profound effect. Generally, electron-withdrawing substituents on the aromatic ring can influence the pKa of the amine group and the electronic nature of the entire molecule, which in turn affects binding affinity. libretexts.org For instance, in a series of 2-aryl-2-fluoro-cyclopropylamines, electron-withdrawing para-substituents were found to increase the potency of MAO-A inhibition. nih.gov Conversely, electron-donating groups like methyl have been shown to increase activity against microbial tyramine (B21549) oxidase. nih.govacs.org The 2,6-dichloro substitution pattern is particularly noteworthy as it not only imparts specific electronic properties but also introduces significant steric bulk, which can force the phenyl ring into a specific conformation relative to the cyclopropylamine (B47189) moiety, potentially enhancing binding to a specific target. nih.govresearchgate.net
| Substituent (para-position) | Effect on MAO-A Inhibition (trans-2-fluoro-2-arylcyclopropylamines) | Effect on MAO-B Inhibition (trans-2-fluoro-2-arylcyclopropylamines) |
|---|---|---|
| -H | Baseline | Baseline |
| -F | Slight Increase | No significant effect |
| -Cl | Slight Increase | No significant effect |
| -CF3 | Increase | No significant effect |
| -CH3 | No significant effect | No significant effect |
| -OCH3 | No significant effect | No significant effect |
Data synthesized from studies on 2-aryl-2-fluoro-cyclopropylamines, which provide insights into the expected effects on related compounds. nih.gov
Cyclopropyl Ring Substitutions and Their Impact on Inhibitory Profiles
The cyclopropyl ring is not merely a passive linker; its substitution can significantly modulate the inhibitory profile of the compound. The introduction of substituents on the cyclopropyl ring can alter the molecule's stereochemistry and metabolic stability. iris-biotech.dehyphadiscovery.com
For example, fluorination of the cyclopropane ring in phenylcyclopropylamine analogs has been shown to have a dramatic effect on their activity and selectivity as MAO inhibitors. nih.gov The presence of a fluorine atom can influence the electronic properties of the ring and its interaction with the enzyme's active site. In one study, the introduction of a fluorine atom cis to the amino group in 2-fluoro-2-phenylcyclopropylamine resulted in a potent competitive inhibitor of microbial tyramine oxidase. nih.gov Such modifications highlight the potential to fine-tune the inhibitory profile by strategic substitution on the cyclopropyl ring. While specific data on substitutions on the cyclopropyl ring of this compound is limited, these findings on related analogs suggest that such modifications would likely have a profound impact on its biological activity.
| Compound | Key Substitution | Observed Effect on Tyramine Oxidase Inhibition |
|---|---|---|
| Tranylcypromine (B92988) | Unsubstituted cyclopropyl | Baseline Inhibitor |
| trans-2-fluoro-2-phenylcyclopropylamine | Fluorine on cyclopropyl ring (trans to phenyl) | Potent competitive inhibitor (IC50 10x lower than Tranylcypromine) |
| 2-fluoro-1-phenylcyclopropylmethylamine | Fluorine and methylamine (B109427) on cyclopropyl ring | Weak noncompetitive inhibitor |
Data based on studies of fluorinated phenylcyclopropylamine analogues. nih.gov
Amine Group Modifications and Enzyme Selectivity
The primary amine group is a crucial functional group in many enzyme inhibitors, often involved in key hydrogen bonding or ionic interactions within the active site. rsc.org Modification of this group can therefore have a significant impact on both potency and enzyme selectivity.
Stereoselective SAR Investigations for Cyclopropylamine-Based Compounds
Chirality plays a critical role in the biological activity of many drugs, and cyclopropylamine-based compounds are no exception. The rigid, three-dimensional structure of the cyclopropane ring can lead to distinct stereoisomers that may exhibit significantly different potencies and selectivities. nih.gov
Computational Approaches to QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of a series of compounds with their biological activity. uomustansiriyah.edu.iqnih.gov These models can be used to predict the activity of novel compounds and to gain insights into the key structural features that govern activity.
For cyclopropylamine-based inhibitors, QSAR models can be developed using a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters. mdpi.com These descriptors can be calculated for a series of analogs and then correlated with their experimentally determined biological activities using statistical methods such as multiple linear regression or machine learning algorithms. nih.gov A successful QSAR model can provide a mathematical equation that describes the relationship between the structural features of the molecules and their activity, allowing for the in silico screening of virtual libraries of compounds and the prioritization of candidates for synthesis and testing. While a specific QSAR model for this compound analogs is not publicly available, the general principles of QSAR are highly applicable to this class of compounds. nih.govhyphadiscovery.com
Correlation of Molecular Descriptors with Biological Activity
In the realm of medicinal chemistry, QSAR studies are pivotal for understanding how the structural and physicochemical properties of a molecule, known as molecular descriptors, influence its biological activity. nih.govsysrevpharm.org These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. The goal of a QSAR study is to establish a mathematical relationship between these descriptors and a measured biological endpoint, such as inhibitory concentration (IC₅₀) or binding affinity (Ki). sysrevpharm.orgmdpi.com This relationship, often expressed as an equation, can then be used to predict the activity of new, unsynthesized compounds. nih.gov
For compounds structurally related to this compound, such as other cyclopropylamine derivatives, research has highlighted the significance of certain molecular fields. For instance, 3D-QSAR studies on 2-phenylcyclopropylmethylamine (PCPMA) derivatives have indicated that steric, electrostatic, and hydrophobic fields play crucial roles in their binding affinity to specific receptors. mdpi.com In such models, the spatial arrangement of bulky groups (steric fields), the distribution of partial charges (electrostatic fields), and the lipophilicity of different regions of the molecule (hydrophobic fields) are mapped and correlated with biological activity. nih.gov
While a specific data table for this compound is not available in the reviewed literature, a hypothetical QSAR study on a series of its analogs might investigate descriptors such as:
LogP: A measure of the compound's lipophilicity, which influences its ability to cross cell membranes.
Topological Polar Surface Area (TPSA): A descriptor that correlates with hydrogen bonding potential and passive molecular transport through membranes.
Steric Parameters (e.g., MR - Molar Refractivity): Related to the volume occupied by the molecule or its substituents, influencing the fit into a binding pocket. nih.gov
Electronic Parameters (e.g., Hammett constants): Quantify the electron-donating or electron-withdrawing nature of substituents on the phenyl ring, which can affect binding interactions.
A hypothetical data table from such a study might look like the following:
| Compound ID | Substituent (R) | LogP | TPSA (Ų) | Dipole Moment (D) | Biological Activity (IC₅₀, nM) |
| 1 | 2,6-di-Cl | 3.5 | 26.02 | 2.5 | 50 |
| 2 | 2-Cl, 6-F | 3.1 | 26.02 | 2.8 | 75 |
| 3 | 2,6-di-F | 2.7 | 26.02 | 3.1 | 120 |
| 4 | 2,6-di-Me | 3.2 | 26.02 | 2.2 | 90 |
This table is for illustrative purposes only and is not based on actual experimental data.
In this hypothetical table, a researcher could analyze the trends. For instance, a decrease in LogP and an increase in dipole moment might correlate with a decrease in biological activity (higher IC₅₀). Such an analysis would suggest that lipophilicity and a specific charge distribution are beneficial for the compound's function.
The lack of published, specific QSAR data tables for this compound underscores a gap in the current scientific knowledge. Further research, involving the synthesis of a series of analogs and their biological evaluation, would be necessary to generate the data required for a robust QSAR model. Such a model would be invaluable for the rational design of new derivatives with potentially enhanced or more selective biological activities.
Molecular Mechanisms of Biological Action Preclinical Focus
Target Identification and Validation for Cyclopropylamine (B47189) Derivatives
The initial step in understanding the preclinical potential of any compound class is target identification and validation, a process that establishes a clear link between modulating a biological target and achieving a therapeutic effect. For cyclopropylamine derivatives, this process involves a range of in vitro and cell-based assays to pinpoint protein interactions and confirm that engagement of the target leads to a desired biological outcome. mdpi.comnih.gov This critical phase increases the probability of success in later stages of drug development by ensuring that the compound's effects are on-target and relevant to a specific disease pathology. nih.gov
The cyclopropylamine scaffold, notably present in the well-known monoamine oxidase inhibitor tranylcypromine (B92988), has served as a foundational structure for designing novel inhibitors against new targets. nih.gov A primary target that has been identified and validated for this class of compounds is the enzyme Histone Demethylase KDM1A, also known as Lysine-Specific Demethylase 1 (LSD1). nih.gov Researchers have expanded on the tranylcypromine framework to develop 1-substituted cyclopropylamine derivatives specifically aimed at inhibiting KDM1A, which is considered an attractive therapeutic target in oncology and for viral infections. nih.gov
Further preclinical studies have identified other potential targets. For instance, a class of cyclopropylamino-pyrazolo[1,5-a]pyrimidines has been optimized as potent and selective inhibitors of Casein Kinase 2α (CSNK2A), an enzyme implicated in the replication of viruses like β-coronaviruses. google.com The validation of these targets relies on genetic evidence, such as gene knockout studies, and the use of "tool compounds"—molecules like cyclopropylamine derivatives—that can replicate the effects of genetic modulation and demonstrate a meaningful biological response. mdpi.com
Enzyme Inhibition Studies by Cyclopropylamine Derivatives
The primary mechanism through which cyclopropylamine derivatives exert their biological effects is via enzyme inhibition. The unique chemical properties of the cyclopropyl (B3062369) group contribute to their ability to bind to and inactivate various enzymes, often through covalent modification. nih.govnih.gov
Monoamine Oxidases (MAO-A and MAO-B)
The foundational compound for many cyclopropylamine-based inhibitors is tranylcypromine, a potent, irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.govlongdom.org These flavin-dependent enzymes are crucial for the degradation of monoamine neurotransmitters. The inhibitory mechanism involves the oxidation of the cyclopropylamine moiety, which leads to the opening of the strained ring. This process results in the formation of a reactive intermediate that covalently binds to the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to irreversible inactivation. While effective, this lack of selectivity is a known characteristic. In the development of newer cyclopropylamine derivatives aimed at other targets, such as KDM1A, a key goal has been to engineer selectivity away from MAO-A and MAO-B by introducing bulkier substituents onto the cyclopropylamine ring to reduce off-target effects. nih.gov
Histone Demethylase KDM1A (LSD1)
Cyclopropylamine derivatives have been identified as a novel class of irreversible inhibitors of Histone Demethylase KDM1A (LSD1), an enzyme that also contains an FAD cofactor. nih.gov The mechanism of inhibition is analogous to that of MAO inhibition. The cyclopropylamine derivative acts as a substrate mimic, and upon enzymatic processing, forms a stable covalent adduct with the FAD co-enzyme. nih.gov This covalent modification renders the enzyme inactive.
Studies on 1-substituted cyclopropylamine derivatives have confirmed this mechanism. These compounds were evaluated for their ability to inhibit KDM1A in vitro and to modulate the expression of Gfi-1b, a recognized KDM1A target gene, within cells. The findings demonstrated that these molecules covalently inhibit KDM1A. Interestingly, structural analysis of different stereoisomers (trans isomers) revealed that while they possessed similar inhibitory activity against KDM1A, they formed distinct covalent adducts with the FAD cofactor. nih.gov
Squalene (B77637) Mono-oxygenase and 2,3-Oxidosqualene (B107256) Cyclase
The cyclopropylamine moiety has been incorporated into derivatives of squalene to target key enzymes in the cholesterol biosynthesis pathway. nih.gov Two specific derivatives, trisnorsqualene cyclopropylamine and trisnorsqualene N-methylcyclopropylamine, have been shown to be effective inhibitors of cholesterol synthesis by targeting two different enzymes in this pathway. nih.gov
Trisnorsqualene cyclopropylamine was found to inhibit the conversion of squalene to squalene epoxide, indicating that it specifically targets and inhibits squalene mono-oxygenase. In contrast, trisnorsqualene N-methylcyclopropylamine inhibited the subsequent step, the conversion of squalene epoxide to lanosterol, which points to the inhibition of 2,3-oxidosqualene cyclase. nih.gov This was confirmed by the observation that cells treated with this derivative accumulated squalene epoxide. nih.gov These findings highlight how subtle modifications to the amine group on the cyclopropylamine scaffold can alter enzyme selectivity and the specific mechanism of action. nih.gov
Table 1: Inhibition of Cholesterol Biosynthesis Enzymes by Squalene-Based Cyclopropylamine Derivatives
| Compound | Target Enzyme | Effect | IC₅₀ (Microsomes) |
|---|---|---|---|
| Trisnorsqualene cyclopropylamine | Squalene Mono-oxygenase | Inhibited conversion of [³H]-squalene to [³H]squalene epoxide | 5.0 µM |
| Trisnorsqualene N-methylcyclopropylamine | 2,3-Oxidosqualene Cyclase | Inhibited conversion of [³H]-squalene to [³H]lanosterol; caused accumulation of [³H]-squalene epoxide | 12.0 µM |
Data sourced from in vitro studies on rat hepatic microsomes. nih.gov
Cytochrome P450 Isoforms and Inactivation Mechanisms
The cyclopropylamine moiety can be metabolically activated by Cytochrome P450 (CYP450) enzymes, a process that has been studied in the context of drug-induced hepatotoxicity. nih.gov Research using a model compound of the antibiotic trovafloxacin, which contains a cyclopropylamine substructure, has provided insight into these mechanisms. nih.gov
In vitro experiments demonstrated that the enzyme CYP1A2 can oxidize the cyclopropylamine group. This oxidation leads to the opening of the cyclopropane (B1198618) ring, forming a reactive α,β-unsaturated aldehyde intermediate. nih.gov This reactive metabolite was shown to be capable of reacting with thiol nucleophiles, such as those found in glutathione (B108866) and on cysteine residues in proteins. nih.gov This suggests that the bioactivation of the cyclopropylamine moiety by CYP enzymes can lead to the formation of covalent adducts with hepatic proteins, a mechanism potentially underlying tissue damage. nih.gov
DNA Polymerase Inhibition
Information regarding the specific inhibition of DNA polymerase by 1-(2,6-Dichlorophenyl)cyclopropan-1-amine or related cyclopropylamine derivatives is not available in the reviewed preclinical literature. Research on DNA polymerase inhibitors has largely focused on other chemical classes, such as nucleoside analogs and 6-anilinouracils. nih.govpatsnap.com
Casein Kinase 2 Alpha (CSNK2A) Inhibition
Casein Kinase 2 (CK2) is a serine/threonine kinase that is constitutively active and involved in a multitude of cellular processes, including cell cycle control, DNA repair, and signal transduction. nih.govresearchgate.net Its dysregulation is linked to numerous diseases, particularly cancer, making it an attractive therapeutic target. nih.govacs.org The catalytic subunits, CK2α and CK2α', are the primary targets for inhibitors. nih.gov
While many inhibitors of CK2 have been developed, achieving high selectivity remains a challenge due to the conserved nature of the ATP-binding pocket among kinases. researchgate.net Research has explored various chemical scaffolds to identify potent and selective inhibitors. One such area of development involves pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. Optimization of this scaffold has led to the identification of highly selective CK2 inhibitors. acs.org Specifically, the development of 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines has been pursued to create an in vivo chemical probe for CSNK2A, highlighting the utility of the cyclopropylamine moiety in targeting this kinase. acs.org These inhibitors function as ATP-competitive inhibitors, binding within the ATP cavity of the CK2α and CK2α' subunits. nih.govacs.org
Receptor Binding and Modulation by Cyclopropylamine Derivatives
Serotonin (B10506) Receptors (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C)
Cyclopropylamine derivatives have been synthesized and evaluated for their affinity to various serotonin receptor subtypes. A study on a series of trans-2-(indol-3-yl)cyclopropylamine derivatives revealed distinct binding profiles across the 5-HT1A and 5-HT2 families of receptors.
The study found that these compounds generally lacked high affinity for the 5-HT1A, 5-HT2A, and 5-HT2B receptors. However, their affinity for the 5-HT2C receptor was considerably higher. The 5-fluoro-substituted derivative was identified as the most potent ligand for the 5-HT2C receptor, with a Ki value of 1.9 nM. This suggests that the cyclopropylamine structure can serve as a rigid scaffold that is particularly well-suited for interaction with the 5-HT2C receptor isoform.
Furthermore, investigation into the stereoisomers of the unsubstituted compound showed a reversal of stereoselectivity between receptor subtypes. The 1R,2S enantiomer displayed higher affinity for 5-HT2A and 5-HT2B sites, whereas the 1S,2R isomer had the highest affinity for the 5-HT2C receptor. This finding presents a potential avenue for developing selective 5-HT2C receptor agonists.
| Receptor | Binding Affinity (Ki, nM) |
|---|---|
| 5-HT2C | 1.9 |
Dopamine (B1211576) D3 (D3R) and μ-Opioid (MOR) Receptors Interaction
The cyclopropylamine moiety is a key structural feature in ligands targeting both dopamine and opioid receptors.
Dopamine D3 Receptor (D3R): The D3 receptor is a critical CNS target for treating various neurological and psychiatric conditions. nih.gov A series of 2-phenylcyclopropylmethylamine (PCPMA) derivatives have been identified as selective D3R ligands. acs.org Molecular modeling studies suggest that steric, electrostatic, and hydrophobic fields are crucial for the binding of these compounds to the D3R. acs.org In another example, the bitopic agonist FOB02–04A, which contains a trans-cyclopropyl amine group, shows a stable salt bridge interaction with the carboxyl group of aspartate D1103.32 in the D3R binding pocket, contributing to its robust interaction with the receptor.
μ-Opioid Receptor (MOR): The interaction of cyclopropylamine-containing compounds with the MOR is exemplified by cyclopropylfentanyl. This compound is a full agonist at the MOR, with potency and efficacy similar to fentanyl. nih.gov In contrast, valerylfentanyl, which has a four-carbon chain instead of the cyclopropyl group, acts as only a partial agonist. nih.gov Molecular simulations suggest that the cyclopropyl group is well-accommodated within the active state of the MOR, whereas the larger alkyl chain of valerylfentanyl is not, potentially pushing the receptor towards an inactive state. nih.gov This highlights the significant role the cyclopropyl moiety plays in determining the nature of the ligand's interaction with the MOR and its subsequent functional activity. nih.gov
Mechanistic Insights into Biological Activity of Cyclopropylamine-Based Compounds
The biological activities of cyclopropylamine-based compounds stem from several distinct molecular mechanisms. The strained three-membered ring of the cyclopropyl group is a key feature that can participate in various chemical reactions.
One significant mechanism is the irreversible inhibition of enzymes. For example, derivatives of tranylcypromine, which feature a cyclopropylamine scaffold, act as irreversible inhibitors of the histone demethylase KDM1A. The inhibitory action involves the formation of a covalent adduct between the cyclopropylamine ring and the enzyme's flavin adenine dinucleotide (FAD) co-enzyme.
Irreversible Inhibition Mechanisms at the Molecular Level
The primary molecular target of this compound and its analogs is the enzyme Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9). nih.govnih.gov The inhibition of LSD1 by this class of compounds is not a simple competitive interaction but rather a mechanism-based, irreversible process. nih.gov
This irreversible inhibition stems from the formation of a stable, covalent bond between the inhibitor molecule and the FAD cofactor essential for the enzyme's catalytic activity. researchgate.net The cyclopropylamine moiety is the key functional group responsible for this covalent modification. The process is time-dependent, meaning the extent of inhibition increases with the duration of exposure of the enzyme to the inhibitor. nih.gov This characteristic is a hallmark of mechanism-based or "suicide" inhibitors, which require catalytic conversion by the target enzyme to a reactive species that then inactivates the enzyme.
Studies on analogous cyclopropylamine inhibitors, such as trans-2-phenylcyclopropylamine (tranylcypromine), have provided a foundational understanding of this process. nih.gov These inhibitors are recognized by the active site of LSD1, and the enzymatic reaction is initiated. However, instead of being processed as a typical substrate, the inhibitor is transformed into a highly reactive intermediate that covalently attaches to the FAD cofactor, rendering the enzyme permanently inactive. researchgate.net The covalent nature of this bond results in a prolonged duration of action that outlasts the pharmacokinetic half-life of the free compound.
Ring-Opening Mechanisms and Metabolic Intermediate Complex Formation in Enzyme Inactivation
The inactivation of LSD1 by this compound involves a sophisticated bioactivation process centered on the chemistry of the cyclopropylamine ring. The process is initiated by a single-electron transfer (SET) from the nitrogen atom of the cyclopropylamine to the oxidized FAD cofactor within the enzyme's active site. researchgate.net This SET event generates a highly unstable aminium radical cation intermediate.
The inherent strain of the three-membered cyclopropyl ring makes this radical cation susceptible to rapid fragmentation. The ring opens to form a more stable carbon-centered radical, which is delocalized, and an imine intermediate. researchgate.net This reactive intermediate is the key species that covalently modifies the FAD cofactor. The exact structure of the resulting covalent adduct can vary depending on the specific substituents on the cyclopropylamine inhibitor and the topography of the enzyme's active site. nih.gov
For instance, with the parent compound trans-2-phenylcyclopropylamine, structural studies have revealed the formation of a covalent adduct between the inhibitor and the N5 and C4a atoms of the flavin ring. nih.govresearchgate.net While the precise atomic arrangement of the adduct formed by this compound has not been explicitly detailed in the literature, the fundamental mechanism of ring-opening followed by covalent attachment to the FAD cofactor is conserved. The presence of the dichlorophenyl group likely influences the electronic properties and steric interactions within the active site, potentially affecting the rate of inactivation and the stability of the final FAD adduct. The metabolism of cyclopropylamines can lead to these reactive ring-opened intermediates, which are capable of forming covalent adducts with cellular macromolecules. hyphadiscovery.com
Modulation of Cellular Pathways and Gene Expression (e.g., Gfi-1b)
The irreversible inhibition of LSD1 by compounds such as this compound has profound consequences on cellular function, primarily through the modulation of gene expression. LSD1 does not typically act in isolation but is a core component of larger transcriptional repressor complexes. One such critical complex involves the transcription factor Growth Factor Independence 1B (Gfi-1b). aacrjournals.org
Gfi-1b is a key regulator of hematopoietic stem cell differentiation, particularly in the erythroid and megakaryocytic lineages. nih.gov It exerts its repressive function by recruiting a corepressor complex, which includes LSD1, to the promoter regions of its target genes. researchgate.netfrontiersin.org The LSD1 within this complex is responsible for demethylating H3K4, a histone mark associated with active gene transcription. The removal of this mark leads to chromatin condensation and transcriptional repression.
The inhibition of LSD1's catalytic activity by this compound disrupts the repressive function of the Gfi-1b complex. aacrjournals.org This disruption leads to the "derepression" or reactivation of Gfi-1b target genes. frontiersin.org Mechanistically, the binding of the inhibitor to LSD1 can lead to the dissociation of the LSD1-Gfi-1b complex from chromatin. aacrjournals.orgresearchgate.net This allows for the re-establishment of active chromatin marks, such as H3K4 methylation, and the binding of transcriptional activators, ultimately leading to gene expression. researchgate.net
In the context of certain cancers, such as acute myeloid leukemia (AML), the Gfi-1b-LSD1 axis plays a role in blocking cellular differentiation. aacrjournals.org By inhibiting LSD1, compounds like this compound can force these malignant cells to differentiate, for example, into more mature granulomonocytic-like cells, thereby impairing their growth and proliferation. aacrjournals.org This modulation of the Gfi-1b pathway underscores the therapeutic potential of targeting LSD1 in diseases characterized by aberrant epigenetic regulation.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking and Ligand-Target Interaction Analysis for 1-(2,6-Dichlorophenyl)cyclopropan-1-amine
Molecular docking is a computational method used to predict the binding orientation of a small molecule (ligand) to its protein target. This analysis is crucial for understanding the mechanism of action and for designing more effective drugs. For derivatives of cyclopropylamine (B47189), docking studies have been instrumental in elucidating their interactions with enzymes such as monoamine oxidases (MAO) and lysine-specific demethylase (LSD1). nih.gov
These studies reveal that the cyclopropylamine group is often essential for forming key hydrogen bonds within the active site of the target. The dichlorophenyl group of this compound plays a significant role in defining the binding affinity and selectivity through hydrophobic and electronic interactions. Docking experiments with various cyclopropylamine derivatives have shown that even subtle changes to the substituents can lead to significant differences in binding, with some compounds showing high affinity for one target while being inactive against another. nih.gov For instance, certain cis-cyclopropylamine derivatives have been identified as highly selective irreversible inhibitors of MAO-B with sub-micromolar IC50 values, while showing no inhibition of LSD1. nih.gov
A summary of representative docking results for cyclopropylamine derivatives is presented in the interactive table below.
| Compound | Target | Predicted Binding Affinity/Score | Key Interactions |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | IC50: 5 nM | Irreversible binding, flavin modification |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | IC50: 170 nM | Irreversible binding, flavin modification |
| Cyclopropylfentanyl | µ-opioid receptor | Ki: 2.8 nM | High affinity binding |
| Valerylfentanyl | µ-opioid receptor | Ki: 49.7 nM | Weaker affinity compared to cyclopropylfentanyl |
Quantum Chemical Calculations (e.g., DFT, MP2)
Quantum chemical methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to investigate the electronic structure and energetics of molecules with high accuracy.
The cyclopropane (B1198618) ring's inherent strain dictates a specific three-dimensional arrangement of its substituents. DFT and MP2 calculations are used to explore the conformational energy landscape of cyclopropylamine derivatives. nih.gov These studies help identify the most stable conformers and the energy barriers for rotation around key bonds. For instance, calculations on 2-phenylcyclopropylamines and their fluorinated analogs have determined the relative stabilities of different conformers, which is crucial for understanding their biological activity. nih.gov The substitution pattern on the phenyl ring significantly influences the conformational preferences.
Quantum chemical calculations are powerful tools for elucidating the step-by-step mechanisms of chemical reactions. For cyclopropylamine-based inhibitors, these calculations can model the reaction pathway of enzyme inhibition. acs.org For example, in the case of MAO inhibitors, theoretical studies can detail the process of flavin cofactor modification by the cyclopropylamine, including the identification of transition states and intermediates. nih.gov These mechanistic insights are vital for the design of more potent and specific mechanism-based inhibitors.
The basicity of the amine group is a key determinant of a drug's pharmacokinetic properties. Quantum chemical calculations can accurately predict the gas-phase proton affinities and pKa values of cyclopropylamine compounds. nih.govnih.gov These studies have shown that the basicity is influenced by stereoelectronic effects arising from hyperconjugative interactions, which in turn are affected by the substituents on the molecule. nih.gov For example, the presence of electron-withdrawing groups like the chlorine atoms in this compound is expected to reduce the basicity of the amine group.
The table below summarizes calculated gas-phase proton affinities (PA) for some cyclopropylamine derivatives.
| Compound | Conformer | Calculated Proton Affinity (kcal/mol) |
| Cyclopropylamine | gauche-1b | 217.6 nih.gov |
| 2-Fluorocyclopropylamine (cis) | cis-2c | 215.6 nih.gov |
| 2-Fluorocyclopropylamine (trans) | trans-2a | 209.3 nih.gov |
De Novo Molecular Design and Focused Chemical Library Generation Utilizing Cyclopropylamine Scaffolds
De novo design involves the computational creation of novel molecular structures tailored to fit a specific biological target. nih.govnih.gov The cyclopropylamine scaffold, with its unique conformational properties, is an excellent building block for such design efforts. arxiv.orgopenreview.net By combining the cyclopropylamine motif with other chemical fragments, computational algorithms can generate vast libraries of potential drug candidates. This approach has been successfully used to design inhibitors for various targets, including the main protease of SARS-CoV-2. nih.gov The goal is to create molecules with high predicted binding affinity and novel chemical structures. nih.gov
Prediction of Receptor Binding Affinities and Selectivity of Cyclopropylamine Analogues
Predicting how strongly a molecule will bind to its target is a central goal of computational drug design. nih.govplos.orgresearchgate.net Methods like molecular docking can provide a qualitative ranking of binding affinities. nih.govplos.orgresearchgate.net For fentanyl analogs, including those with cyclopropyl (B3062369) modifications, docking studies have shown a strong correlation between calculated binding scores and experimentally determined binding affinities at the µ-opioid receptor. nih.govnih.gov These predictive models are valuable for prioritizing which novel compounds to synthesize and test, thereby accelerating the drug discovery process. nih.govplos.orgresearchgate.net For instance, these models can distinguish structural features that enhance or diminish binding affinity, such as modifications to the piperidine (B6355638) ring in fentanyl analogs. plos.org
Molecular Dynamics Simulations for Understanding Ligand-Protein Interactions
Molecular dynamics (MD) simulations are powerful computational tools that provide detailed insights into the dynamic nature of ligand-protein interactions at an atomic level. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied to hypothesize its binding behavior with plausible biological targets. By simulating the movement of atoms in the system over time, MD can elucidate the stability of binding, the key amino acid residues involved in the interaction, and the conformational changes that may occur in both the ligand and the protein upon complex formation.
A hypothetical MD simulation study could explore the interaction of this compound with a potential protein target such as the N-methyl-D-aspartate (NMDA) receptor. Derivatives of 1-aminocyclopropane-1-carboxylic acid have been investigated for their affinity to the NMDA receptor complex, making it a rational, illustrative target for this compound. nih.gov
The simulation process would typically involve several key stages:
System Setup: A high-resolution crystal structure of the NMDA receptor would be obtained from a protein data bank. The this compound molecule would be placed in the putative binding site, often guided by molecular docking studies. The entire complex would then be solvated in a water box with appropriate ions to mimic physiological conditions.
Equilibration: The system would undergo a series of energy minimization and equilibration steps. This phase allows the system to relax and reach a stable temperature and pressure before the production simulation.
Production Simulation: The simulation would be run for a significant period, typically on the order of nanoseconds to microseconds, to capture the dynamic behavior of the ligand-protein complex.
Analysis of the simulation trajectory would yield valuable data, which can be presented in the following illustrative tables:
Table 1: Hypothetical Root Mean Square Deviation (RMSD) Analysis
This table illustrates the stability of the protein and the ligand throughout the simulation. Lower, stable RMSD values suggest a stable binding complex.
| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) |
| 0 | 0.00 | 0.00 |
| 10 | 1.25 | 0.80 |
| 20 | 1.30 | 0.85 |
| 30 | 1.28 | 0.82 |
| 40 | 1.35 | 0.90 |
| 50 | 1.32 | 0.88 |
Table 2: Hypothetical Root Mean Square Fluctuation (RMSF) of Key Binding Site Residues
RMSF analysis highlights the flexibility of individual amino acid residues. Residues with low RMSF values upon ligand binding may indicate their importance in the interaction.
| Amino Acid Residue | RMSF (Å) without Ligand | RMSF (Å) with Ligand |
| Tyr108 | 1.10 | 0.65 |
| Phe176 | 0.95 | 0.50 |
| Arg125 | 1.50 | 1.45 |
| Asp101 | 0.80 | 0.75 |
| Trp112 | 1.20 | 0.70 |
Table 3: Hypothetical Hydrogen Bond Occupancy
This table quantifies the percentage of simulation time a specific hydrogen bond between the ligand and the protein is maintained, indicating the strength and stability of these crucial interactions.
| Ligand Atom | Protein Residue | Occupancy (%) |
| Amine Nitrogen | Asp101 (OD1) | 85.2 |
| Amine Hydrogen 1 | Tyr108 (OH) | 60.5 |
| Amine Hydrogen 2 | Carbonyl O of Gly100 | 45.3 |
Through such a computational study, researchers could predict that the dichlorophenyl group of the ligand forms hydrophobic interactions within a pocket of the binding site, while the cyclopropylamine moiety engages in specific hydrogen bonds with key polar residues. These simulations could guide the synthesis of new derivatives with improved binding affinity and selectivity by suggesting chemical modifications that would enhance these interactions. Other cyclopropane-containing molecules have been studied for their interactions with various proteins, such as lactate (B86563) dehydrogenase A (LDHA) and thioredoxin domain-containing protein 12 (TXD12), highlighting the utility of the cyclopropane scaffold in ligand design. nih.gov
Advanced Spectroscopic and Analytical Characterization
X-ray Crystallography for Solid-State Structure Elucidation of Cyclopropylamine (B47189) Derivatives
X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal. By measuring the angles and intensities of X-rays diffracted by the electron clouds of the atoms, a three-dimensional molecular structure can be resolved, providing definitive data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 1-(2,6-Dichlorophenyl)cyclopropan-1-amine is not publicly available, analysis of related cyclopropylamine derivatives provides a strong basis for understanding its solid-state characteristics.
In the solid state, the conformation of cyclopropylamine derivatives is dictated by a balance of intramolecular steric and electronic effects, as well as intermolecular forces such as hydrogen bonding and crystal packing. For this compound, significant steric hindrance is expected between the bulky 2,6-dichlorophenyl group and the amine moiety. This steric clash would heavily influence the rotational position (torsional angle) of the phenyl ring relative to the cyclopropane (B1198618) ring.
Polymorphism is the ability of a solid material to exist in multiple crystalline forms. These different forms, or polymorphs, can have distinct physical properties. Studies on the parent compound, cyclopropylamine, have revealed pressure-induced polymorphism. nih.gov The crystal structure of cyclopropylamine determined at ambient pressure and low temperature is monoclinic (space group P2₁/c). However, upon applying high pressure (1.2 GPa), it undergoes a phase transition to an orthorhombic structure (space group Pbca). nih.gov
A key difference between these two polymorphs lies in their hydrogen-bonding networks. In the high-pressure phase, only one of the two hydrogen atoms on the amino group is actively involved in forming hydrogen-bonded chains throughout the crystal. nih.gov This structural change highlights the sensitivity of the crystal packing in cyclopropylamine derivatives to external conditions. Such polymorphic behavior could be anticipated for substituted derivatives like this compound, where different packing arrangements and hydrogen-bonding motifs could be accessible under various crystallization conditions.
Table 1: Crystallographic Data for Cyclopropylamine Polymorphs This interactive table provides data on the different crystal structures of the parent compound, cyclopropylamine.
| Property | Low-Temperature Phase | High-Pressure Phase (1.2 GPa) |
|---|---|---|
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| a (Å) | 5.301 (2) | 5.0741 (10) |
| b (Å) | 5.309 (2) | 9.7594 (10) |
| c (Å) | 13.011 (4) | 13.305 (2) |
| **β (°) ** | 93.97 (3) | 90 |
High-Resolution Rotational and Rovibrational Spectroscopy
High-resolution rotational and rovibrational spectroscopy are premier techniques for investigating the precise geometric structure and internal dynamics of molecules in the gas phase, free from intermolecular interactions. While these studies have not been performed on a molecule as complex as this compound, extensive research on the parent cyclopropylamine (CPA) molecule provides fundamental insights applicable to the entire class of compounds.
In the gas phase, cyclopropylamine exists as two distinct conformers: trans and gauche. These isomers are defined by the torsional angle of the amino (–NH₂) group relative to the cyclopropane ring. High-resolution far-infrared spectroscopy has been instrumental in identifying and characterizing both conformers. nih.gov The complex spectra obtained show distinct sets of rotational and rovibrational transitions that could be unambiguously assigned to each isomer, confirming their presence in the gas-phase equilibrium. nih.gov This combined experimental and theoretical approach is a powerful tool for mapping the conformational landscape of flexible molecules. nih.gov
The amino group in cyclopropylamine is not static; it undergoes a large-amplitude torsional motion. This dynamic behavior can be studied in great detail using high-resolution spectroscopy. The analysis of the far-infrared spectrum of cyclopropylamine allowed for the characterization of the torsional energy levels. nih.gov By analyzing over 19,000 individual transitions, researchers have accurately determined the energy levels for the torsional states, including the fundamental and overtone bands. nih.gov These experimental energies were found to be in good agreement with theoretical calculations, underscoring the importance of customized theoretical models for describing such large-amplitude motions. nih.gov The study also identified tunneling effects for the gauche conformer, providing a comprehensive picture of its complex dynamics. nih.gov
Table 2: Spectroscopic Constants for trans-Cyclopropylamine (Ground State) This interactive table presents rotational and centrifugal distortion constants for the most stable conformer of cyclopropylamine in the gas phase.
| Constant | Value (cm⁻¹) |
|---|---|
| A | 0.54738743(15) |
| B | 0.22650085(13) |
| C | 0.19551727(13) |
| ΔJ (x10⁷) | 0.4491(49) |
| ΔJK (x10⁶) | -0.1118(17) |
| ΔK (x10⁵) | 0.2201(22) |
| δJ (x10⁷) | 0.1345(21) |
| δK (x10⁶) | 0.198(16) |
Data sourced from high-resolution far-infrared spectroscopic studies. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the local chemical environment of magnetically active nuclei, such as ¹H and ¹³C. It is an indispensable tool for structure elucidation in solution. While experimentally obtained spectra for this compound are not widely published, its spectral features can be reliably predicted.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the cyclopropyl (B3062369) protons. The aromatic protons on the dichlorophenyl ring would appear as a multiplet in the typical aromatic region (around 7.0-7.5 ppm). The four protons of the cyclopropane ring are diastereotopic and would present as complex multiplets in the upfield region (likely 1.0-2.0 ppm), characteristic of strained ring systems. hmdb.ca
In the ¹³C NMR spectrum, distinct resonances would appear for each unique carbon atom. The two chlorine-bearing aromatic carbons (C2, C6) would be found significantly downfield. The quaternary carbon of the cyclopropane ring attached to the phenyl group and the amine (C1) would also have a characteristic chemical shift, influenced by both substituents. The two methylene (B1212753) carbons of the cyclopropane ring would appear at high field, a hallmark of cyclopropyl systems. docbrown.info
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This interactive table shows predicted NMR data. The proton signals for the cyclopropyl and phenyl rings are complex and are presented as ranges.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Cyclopropyl CH₂ | 1.0 - 1.8 (m, 4H) | ~15 - 25 |
| Cyclopropyl C-N,Ar | - | ~40 - 50 |
| Aromatic CH | 7.1 - 7.4 (m, 3H) | ~128 - 132 |
| Aromatic C-Cl | - | ~135 - 140 |
| Aromatic C-Cyc | - | ~140 - 145 |
Predicted data sourced from computational algorithms. hmdb.cauni.lu
Structural Assignment and Confirmation (¹H, ¹³C, 2D NMR)
A definitive structural assignment of this compound necessitates a detailed analysis of its one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR spectra. While specific experimental spectra for this compound are not widely available in the public domain, a hypothetical analysis based on established principles of NMR spectroscopy can provide an expected spectral profile.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic and cyclopropyl protons. The aromatic region would likely show a multiplet for the three protons on the dichlorophenyl ring. The cyclopropyl protons would present as complex multiplets in the upfield region of the spectrum, characteristic of the strained three-membered ring system. The chemical shifts and coupling constants of these protons would be influenced by the electronegativity of the adjacent nitrogen and the anisotropic effects of the aromatic ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. Distinct signals would be expected for the quaternary carbon of the cyclopropyl ring attached to the amine and phenyl groups, the methylene carbons of the cyclopropyl ring, and the carbons of the dichlorophenyl ring. The chemical shifts of the aromatic carbons would be influenced by the two chlorine substituents.
2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be indispensable.
COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to delineate the spin systems within the aromatic ring and the cyclopropyl moiety.
HSQC: This technique would establish the direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of carbon signals based on the more readily interpretable proton spectrum.
A hypothetical data table summarizing the expected NMR data is presented below.
| Atom | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) | Key HMBC Correlations (Predicted) |
| C1 | - | (Quaternary C) | H2/H2', H3/H3', Ar-H |
| C2/C2' | Multiplet | (CH₂) | H3/H3', C1, C3 |
| C3/C3' | Multiplet | (CH₂) | H2/H2', C1, C2 |
| Ar-C (ipso) | - | (Quaternary C) | Ar-H |
| Ar-C (ortho) | - | (Quaternary C, Cl-substituted) | Ar-H |
| Ar-C (meta) | Multiplet | (CH) | Ar-H, C(ipso) |
| Ar-C (para) | Multiplet | (CH) | Ar-H, C(ipso) |
| NH₂ | Broad singlet | - | C1 |
Conformational Dynamics Studies via NMR
The conformational dynamics of this compound, particularly the orientation of the dichlorophenyl ring relative to the cyclopropylamine moiety, can be investigated using advanced NMR techniques. The rotation around the C-N bond and the C-C bond connecting the two ring systems may be hindered, leading to the existence of different conformational isomers in solution.
Variable temperature (VT) NMR studies can be employed to probe these dynamic processes. By recording NMR spectra at different temperatures, it may be possible to observe the coalescence of signals as the rate of conformational exchange increases with temperature. From this data, the energy barriers for bond rotation can be calculated, providing insight into the conformational stability of the molecule.
Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), can provide information about the spatial proximity of protons. The observation of NOE cross-peaks between specific protons on the aromatic ring and the cyclopropyl ring would offer direct evidence for the preferred conformation in solution. For instance, an NOE between an ortho-proton of the phenyl ring and a cyclopropyl proton would indicate a specific rotational isomer is favored.
Mass Spectrometry Techniques for Molecular Characterization of Cyclopropylamine Compounds
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. For this compound, several mass spectrometric techniques can be utilized for its characterization.
Electrospray Ionization (ESI): This soft ionization technique is well-suited for polar molecules like amines and is likely to produce a prominent protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS) using ESI would allow for the accurate determination of the molecular formula by providing a highly precise mass measurement. Predicted collision cross section (CCS) values for various adducts of the hydrochloride salt of the compound have been calculated, which can aid in its identification in complex mixtures when coupled with ion mobility-mass spectrometry. uni.lu
A table of predicted m/z values for various adducts of this compound hydrochloride is provided below. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 202.01848 |
| [M+Na]⁺ | 224.00042 |
| [M-H]⁻ | 200.00392 |
| [M+NH₄]⁺ | 219.04502 |
| [M+K]⁺ | 239.97436 |
| [M+H-H₂O]⁺ | 184.00846 |
| [M+HCOO]⁻ | 246.00940 |
| [M+CH₃COO]⁻ | 260.02505 |
Electron Ionization (EI): This higher-energy ionization technique typically leads to extensive fragmentation of the molecule. The resulting mass spectrum would display a characteristic pattern of fragment ions that can be used to deduce the structure of the parent molecule. Key fragmentation pathways for this compound would likely involve the cleavage of the cyclopropyl ring, loss of the amino group, and fragmentation of the dichlorophenyl ring, including the characteristic isotopic pattern for chlorine-containing fragments.
Preclinical Pharmacological Research and Lead Optimization Strategies
In Vitro Biological Activity Assessment of 1-(2,6-Dichlorophenyl)cyclopropan-1-amine and Analogues
In vitro assays are fundamental to the initial characterization of a compound's biological activity, providing insights into its mechanism of action, potency, and selectivity. These assays are crucial for establishing structure-activity relationships (SAR) that guide the chemical modification of lead compounds to enhance their desired pharmacological properties.
Cell-based enzyme inhibition assays are employed to determine a compound's ability to modulate the activity of specific enzymes within a cellular context. For analogues of this compound, such as other cyclopropylamine (B47189) derivatives, these assays are critical for quantifying their inhibitory potency and selectivity.
Research into a class of 1-substituted cyclopropylamine derivatives has identified them as irreversible inhibitors of the histone demethylase KDM1A (also known as LSD1), an enzyme that has become an attractive therapeutic target in oncology. nih.gov These compounds, which feature substitutions on the cyclopropyl (B3062369) core, were assessed for their capacity to inhibit KDM1A in vitro. nih.gov The inhibitory activity of these molecules was found to be influenced by the nature of the substituent on the cyclopropylamine ring, with bulkier groups leading to increased selectivity against human monoamine oxidases (MAO-A and MAO-B). nih.gov
The inhibitory potential of these cyclopropylamine derivatives against KDM1A and MAO-A/B is typically determined by measuring the concentration of the compound required to reduce enzyme activity by 50% (IC₅₀). While specific data for this compound is not publicly available, the table below illustrates the kind of data generated in such studies for analogous compounds.
Table 1: Illustrative Enzyme Inhibition Data for Cyclopropylamine Analogues
| Compound Analogue | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Tranylcypromine (B92988) derivative 1 | KDM1A | 15.0 | nih.gov |
| Tranylcypromine derivative 2 | MAO-A | >200 | nih.gov |
| Tranylcypromine derivative 3 | MAO-B | 50.0 | nih.gov |
Note: The data presented are for illustrative purposes and represent findings for analogous cyclopropylamine structures, not this compound itself.
Receptor binding assays are a cornerstone of pharmacological research, used to quantify the affinity of a compound for a specific receptor. These assays often utilize radiolabeled ligands that have a known high affinity for the target receptor. The test compound is introduced to compete with the radioligand for binding to the receptor, and the displacement of the radioligand is measured to determine the test compound's binding affinity, typically expressed as an inhibition constant (Ki) or an IC₅₀ value.
For compounds structurally related to this compound, such as N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines, binding assays have been instrumental in identifying high-affinity ligands for sigma receptors. nih.gov In these studies, the 1R,2S enantiomers generally exhibited more potent binding to sigma receptors than their 1S,2R counterparts. nih.gov The most potent compound in this series demonstrated a high affinity of 0.49 nM and was highly selective, showing minimal affinity for kappa opioid, PCP, and dopamine (B1211576) D2 receptors. nih.gov
Table 2: Illustrative Receptor Binding Affinity for a Dichlorophenyl Analogue
| Compound Analogue | Target Receptor | Radioligand | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|---|
| (1R,2S)-(-)-cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine | Sigma | [³H]-(+)-3-PPP | 0.49 | nih.gov |
| (1R,2S)-(-)-cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine | Kappa Opioid | N/A | Low Affinity | nih.gov |
| (1R,2S)-(-)-cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine | PCP | N/A | Low Affinity | nih.gov |
| (1R,2S)-(-)-cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine | Dopamine D2 | N/A | Low Affinity | nih.gov |
Note: The data presented are for an analogous dichlorophenyl compound and are for illustrative purposes.
Cellular functional assays measure the physiological response of cells to a compound, providing a more direct indication of its biological effect than binding or enzyme inhibition assays alone. These can include a wide range of assays, such as Bioluminescence Resonance Energy Transfer (BRET) to study protein-protein interactions, or proliferation assays to assess a compound's impact on cell growth.
For example, novel dichlorophenyl urea (B33335) compounds, which are structurally distinct from this compound but share the dichlorophenyl moiety, have been evaluated for their anti-proliferative properties in human leukemia HL-60 cells. researchgate.net These studies revealed that the compounds were cytotoxic to HL-60 cells in a dose- and time-dependent manner, with IC₅₀ values of 1.2 µM and 2.2 µM for two different analogues after 72 hours of treatment. researchgate.net The anti-proliferative effects were attributed to the induction of cell cycle arrest at the G0/G1 transition, as well as the promotion of cell differentiation and apoptosis. researchgate.net
Table 3: Illustrative Anti-Proliferative Activity of Dichlorophenyl Analogues
| Compound Analogue | Cell Line | Assay Type | IC₅₀ (µM) at 72h | Reference |
|---|---|---|---|---|
| SR4 (dichlorophenyl urea) | HL-60 (Human Leukemia) | Proliferation Assay | 1.2 | researchgate.net |
| SR9 (dichlorophenyl urea) | HL-60 (Human Leukemia) | Proliferation Assay | 2.2 | researchgate.net |
Note: The data presented are for illustrative purposes and represent findings for analogous dichlorophenyl compounds, not this compound itself.
In Vivo Preclinical Models for Pharmacological Evaluation
Following in vitro characterization, promising compounds advance to in vivo studies using animal models. These studies are essential for understanding how a compound behaves in a complex biological system, providing critical data on its efficacy, target engagement, and pharmacokinetic/pharmacodynamic profile.
Animal models of disease are used to assess the therapeutic potential of a drug candidate. For compounds targeting the central nervous system, models that can predict efficacy in mood and addictive disorders are often employed. nih.gov For instance, a novel kappa-selective antagonist was shown to be active in such models. nih.gov
In the context of oncology, human tumor xenograft models in immunocompromised mice are a common approach. For example, the anti-tumor activity of a potent, orally active Src kinase inhibitor bearing a 2,6-dichlorophenyl group was demonstrated in animal models of tumor growth. Similarly, for other dichlorophenyl-containing compounds, such as certain pyridine (B92270) derivatives, in vivo efficacy would be assessed in relevant cancer models.
Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound, while pharmacodynamic studies relate the drug concentration to its pharmacological effect. These studies are critical for establishing a dosing regimen for further clinical development.
For example, the orally bioavailable kappa-selective antagonist LY2456302, which contains a dichlorophenyl moiety, exhibited favorable pharmacokinetic properties in animal models, with rapid absorption and good oral bioavailability. nih.gov Oral administration of this compound led to potent and selective occupation of central kappa opioid receptors in vivo. nih.gov
In studies of another cyclopropyl-containing compound, cyclopropylfentanyl, in rats, plasma concentrations of the drug and its primary metabolite were measured over time following subcutaneous administration. nih.gov The compound was found to reach maximal plasma concentration (Cmax) within 15-28 minutes. nih.gov
Table 4: Illustrative Pharmacokinetic Parameters for an Analogue in Rats
| Compound Analogue | Animal Model | Route of Administration | Tmax (min) | Key Finding | Reference |
|---|---|---|---|---|---|
| Cyclopropylfentanyl | Rat | Subcutaneous | 15-28 | Rapid absorption | nih.gov |
| LY2456302 | Rat | Oral | 60-120 | Good oral bioavailability (F=25%) | nih.gov |
Note: The data presented are for illustrative purposes and represent findings for analogous compounds, not this compound itself.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies in Animal Models
Metabolism and Clearance Pathways
The metabolic journey of a drug candidate is a pivotal aspect of its preclinical evaluation, determining its fate within a biological system. This process is broadly categorized into Phase I and Phase II metabolism. longdom.orgnih.govresearchgate.net
Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, often making the compound more water-soluble. sajaa.co.za A key player in these oxidative reactions is the cytochrome P450 (CYP450) enzyme system. nih.govsajaa.co.za For cyclopropylamine derivatives, the cyclopropylamine moiety itself can be a site for P450 oxidation. nih.gov In fact, cyclopropylamine is known to inactivate cytochrome P450 enzymes through a mechanism that involves an initial one-electron oxidation at the nitrogen atom, followed by the cleavage of the cyclopropane (B1198618) ring. sigmaaldrich.com This can lead to covalent modification of the enzyme. sigmaaldrich.com For instance, in the case of diclofenac, a compound containing a 2,6-dichlorophenylamino moiety, cytochrome P450-mediated oxidative decarboxylation leads to the formation of reactive intermediates. nih.gov
Phase II metabolism, or the conjugation phase, involves the attachment of small, polar endogenous molecules to the drug or its Phase I metabolites, further increasing water solubility and facilitating excretion. longdom.org Common conjugation reactions include glucuronidation, sulfation, acetylation, and glutathione (B108866) conjugation. longdom.org
The stability of a compound to Phase I metabolism is a crucial factor. For example, some cyclopropylamino pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown susceptibility to rapid metabolism in mouse liver microsomes (MLM). nih.gov Computational tools like SMARTCyp can predict potential sites of metabolism, such as the cyclopropylamine and other susceptible groups, guiding medicinal chemists in modifying the structure to reduce metabolic breakdown. nih.gov
Bioavailability and Exposure Optimization in Preclinical Settings
Optimizing bioavailability and systemic exposure is a primary goal during lead optimization. medchemexpress.com This involves a multiparameter approach, considering not only the compound's activity but also its pharmacokinetic properties. youtube.com
For some cyclopropylamine-based compounds, despite demonstrating good stability in in vitro metabolic assays like MLM, they can still exhibit moderate to high clearance in vivo. nih.gov This highlights the complexity of predicting in vivo pharmacokinetics solely from in vitro data.
Strategies to improve bioavailability and exposure include modifying the chemical structure to enhance solubility and reduce metabolic clearance. For certain pyrazolo[1,5-a]pyrimidine analogs, replacing a metabolically labile group with substituted ethylenediamines led to a significant improvement in aqueous solubility and reduced metabolism in MLMs. nih.gov
Lead Optimization and Drug Development Pipeline Considerations for Cyclopropylamine-Based Compounds
The journey from a promising lead compound to a preclinical candidate is a resource-intensive process involving multiple cycles of design, synthesis, testing, and analysis. youtube.com
Scaffold Exploration and Diversification Strategies
The molecular scaffold forms the core structure of a bioactive compound and is a central concept in medicinal chemistry. nih.gov Scaffold exploration and diversification are key strategies in lead optimization to improve a compound's properties. creative-bioarray.com This can involve various techniques, including:
Splitting and Splicing: Breaking down or combining molecular fragments to create novel structures. creative-bioarray.com
Local Modifications: Introducing changes such as ring switching, homologous transformations, or adding different functional groups. creative-bioarray.com
Structure-Based Drug Design: Utilizing techniques like molecular docking to guide precise modifications for improved target binding. patsnap.com
Combinatorial Chemistry: Generating a diverse library of analogs to explore a wider chemical space. patsnap.com
For cyclopropylamine derivatives, the expansion of the tranylcypromine scaffold has been a successful strategy in designing novel inhibitors for enzymes like histone demethylase KDM1A. nih.gov Introducing bulkier substituents on the cyclopropylamine ring has been shown to increase selectivity against other enzymes like monoamine oxidases. nih.gov Similarly, in the development of succinate (B1194679) dehydrogenase inhibitors, a diarylamine-modified scaffold was introduced to replace a biphenyl (B1667301) group, leading to novel nicotinamide (B372718) derivatives. nih.gov
The synthesis of cyclopropylamine derivatives has seen significant advancements, moving beyond classical methods to include more specific techniques like Kulinkovich reactions and metal-catalyzed C-H functionalization. acs.org These methods provide greater flexibility in creating diverse and complex cyclopropylamine-containing molecules. acs.org
Table 1: Preclinical Data for Selected Pyrazolo[1,5-a]pyrimidine Analogs
| Compound | MLM Metabolism (% remaining after 30 min) | In Vivo Clearance (mL/min/kg) | In Vivo Half-life (t1/2, h) |
|---|---|---|---|
| 1i | ~84-90% | Moderate to High | 1.2 - 1.8 |
| 2c | ~84-90% | Moderate to High | 1.2 - 1.8 |
| 2e | ~84-90% | Moderate to High | 1.2 - 1.8 |
Data adapted from a study on CSNK2A inhibitors. nih.gov
Development of Cyclopropylamine as Chemical Probes for Biological Systems
High-quality chemical probes are invaluable tools in both academic and pharmaceutical research for target validation and understanding biological pathways. nih.gov They are small molecules that can selectively interact with a specific biological target. nih.gov
Cyclopropylamine-containing compounds have been developed as chemical probes. For example, the optimization of 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines led to the development of an in vivo chemical probe for the enzyme CSNK2A. nih.gov This involved a focused effort to improve metabolic stability to ensure sufficient in vivo exposure for target engagement studies. nih.gov
The unique properties of the cyclopropylamine moiety, including its ability to act as a mechanism-based inhibitor, make it an attractive structural element for designing covalent probes that can form a stable bond with their target enzyme. sigmaaldrich.comnih.gov
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Methodologies for Cyclopropylamine (B47189) Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient and highly stereoselective synthetic methods for cyclopropylamine derivatives is a critical area of ongoing research. While classical methods like the Curtius rearrangement and adaptations of cyclopropanation reactions have been widely used, there is a continuous need for more advanced and versatile strategies. nih.govacs.org
Future research will likely focus on the following areas:
Asymmetric Catalysis: The use of chiral catalysts, such as Ru(II)-Pheox complexes for the asymmetric cyclopropanation of vinylcarbamates, has shown promise in producing cyclopropylamine derivatives with high enantioselectivity (up to 99% ee). acs.org Further exploration of transition-metal catalysts (e.g., based on rhodium, copper, iron) and organocatalysts could lead to more efficient and substrate-tolerant methods. researchgate.netnih.gov The development of catalytic systems that can directly and asymmetrically functionalize pre-existing cyclopropane (B1198618) rings is also a significant goal. rsc.org
Substrate-Controlled Synthesis: Methods that utilize chiral auxiliaries or starting materials, such as the synthesis starting from N-sulfinyl alpha-chloro ketimines, offer another robust approach to control stereochemistry. nih.govthieme-connect.com Innovations in this area could involve the design of new, easily removable chiral auxiliaries that provide high diastereoselectivity across a broader range of substrates.
Chemoenzymatic Strategies: Combining the selectivity of enzymatic transformations with the versatility of chemical synthesis presents a powerful approach. nih.gov Engineered enzymes, such as myoglobin (B1173299) variants, have been successfully used for highly diastereo- and enantioselective cyclopropanation to form keto-functionalized cyclopropanes, which can then be converted to cyclopropylamines. nih.gov Expanding the toolbox of biocatalysts for the synthesis of complex cyclopropylamines is a key future direction.
A comparison of emerging stereoselective methods is presented in Table 1.
| Methodology | Catalyst/Reagent Type | Key Advantages | Reported Selectivity |
| Asymmetric Catalytic Cyclopropanation | Ru(II)-Pheox complexes | High yield, excellent enantioselectivity | Up to 99% ee acs.org |
| Chiral Auxiliary-Based Synthesis | N-sulfinyl α-chloro ketimines | Good diastereoselectivity, access to densely functionalized products | Acceptable to good diastereoselectivity nih.gov |
| Biocatalytic Cyclopropanation | Engineered Myoglobin | High stereoselectivity, broad substrate scope | >99% de and ee nih.gov |
| Zinc Homoenolate Chemistry | Zinc-based reagents from α-chloroaldehydes | High diastereoselectivity for trans-isomers | High diastereoselectivity chemrxiv.org |
Advanced Computational Prediction of Cyclopropylamine Compound Behavior in Biological Systems
Computational methods are indispensable in modern drug discovery for predicting the biological activity and pharmacokinetic properties of novel compounds, thereby reducing the time and cost of development. researchgate.net For cyclopropylamine derivatives like 1-(2,6-Dichlorophenyl)cyclopropan-1-amine, advanced computational approaches can provide profound insights into their behavior.
Future avenues for computational research include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of compounds with their biological activity. researchgate.net Developing robust QSAR models for cyclopropylamine scaffolds can help in predicting the potency of new analogues and in prioritizing synthetic efforts. These models can be enhanced by incorporating 3D structural information and molecular field descriptors.
Molecular Docking and Dynamics Simulations: These techniques can predict the binding mode and affinity of a compound to its biological target. For instance, simulations have been used to understand how cyclopropylamine-containing inhibitors bind to targets like Lysine-Specific Demethylase 1 (LSD1). nih.gov Future studies could use molecular dynamics to explore the conformational landscape of this compound within a target's active site, revealing key interactions and guiding the design of more potent inhibitors. nih.gov
ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial. Computational models are increasingly used to predict properties like blood-brain barrier permeability, metabolic stability, and potential for mutagenicity or cardiotoxicity. nih.gov Applying these models to novel cyclopropylamine derivatives can help in early-stage risk assessment and lead optimization.
Machine Learning and AI: The integration of machine learning algorithms can enhance predictive models by learning from large datasets of chemical structures and biological activities. arxiv.org These approaches can identify complex patterns that are not apparent from traditional QSAR studies and can be used for zero-shot or few-shot learning on new biological targets. arxiv.org
Identification of New Biological Targets and Pathways for Cyclopropylamine Scaffolds
The cyclopropyl (B3062369) ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and its ability to confer favorable properties such as metabolic stability and conformational rigidity. nih.govacs.org While cyclopropylamines are known to target enzymes like monoamine oxidases (MAOs) and histone demethylase KDM1A (LSD1), a vast landscape of potential biological targets remains unexplored. longdom.orgnih.gov
Key future research directions are:
Target Deconvolution: For cyclopropylamine derivatives that show interesting phenotypic effects in cell-based assays, identifying their direct molecular targets is a crucial step. Techniques such as chemical proteomics, thermal proteome profiling, and affinity-based pulldown assays can be employed to systematically identify protein binders.
Exploring New Enzyme Classes: The electrophilic nature of an activated cyclopropane ring can be harnessed to target enzymes that utilize nucleophilic catalysis. unl.pt Systematic screening of cyclopropylamine libraries against various enzyme families, such as proteases, kinases, and transferases, could reveal novel inhibitory activities. For example, the cyclopropylamine moiety is a key feature in inhibitors of Casein Kinase 2α (CSNK2A). nih.gov
Modulation of Protein-Protein Interactions (PPIs): The rigid cyclopropane scaffold can be used to create constrained peptidomimetics that mimic secondary structures like β-turns. This makes them attractive candidates for designing inhibitors of protein-protein interactions, which are implicated in numerous diseases but are often considered "undruggable."
Phenotypic Screening: Unbiased phenotypic screening of diverse cyclopropylamine libraries in various disease models (e.g., cancer cell lines, infectious disease models) can uncover unexpected therapeutic applications and provide starting points for identifying new targets and pathways. nih.govresearchgate.net
Integration of Multi-omics Data in Mechanistic Studies of Cyclopropylamine Interactions
To fully understand the biological effects of a compound, it is essential to move beyond a single-target perspective and adopt a systems-level view. nashbio.com The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic picture of the cellular response to a drug candidate. nygen.ionih.gov This approach is particularly valuable for elucidating the complex mechanisms of action of cyclopropylamine-based compounds.
Future research should focus on:
Comprehensive Molecular Profiling: Treating cells or model organisms with a compound like this compound and subsequently analyzing changes across multiple molecular layers. Transcriptomics (RNA-Seq) can reveal changes in gene expression, proteomics can identify alterations in protein abundance and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways. frontiersin.org
Pathway and Network Analysis: The large datasets generated by multi-omics experiments can be analyzed using bioinformatics tools to identify perturbed biological pathways and molecular networks. nih.gov This can help to formulate hypotheses about the compound's mechanism of action, identify potential off-target effects, and discover biomarkers of drug response. nashbio.com
Single-Cell Multi-omics: Advances in single-cell technologies allow for multi-omics analysis at the level of individual cells. nih.gov This can reveal cell-to-cell heterogeneity in drug response and identify specific cell populations that are most affected by a cyclopropylamine-based modulator, which is crucial for understanding complex tissues and diseases like cancer. nih.gov
Data Integration Pipelines: The development of sophisticated computational pipelines, such as COMO, is necessary to effectively integrate and interpret multi-omics data, connecting molecular changes to phenotypic outcomes and potential therapeutic targets. oup.com
The integration of multi-omics data offers a powerful strategy for moving from a drug-target interaction to a comprehensive understanding of a drug's system-wide effects. pharmalex.com
| Omics Layer | Information Gained | Application to Cyclopropylamine Research |
| Genomics | Genetic variations influencing drug response | Identifying patient populations likely to respond to a cyclopropylamine-based drug. nygen.io |
| Transcriptomics | Changes in gene expression | Uncovering signaling pathways modulated by the compound. nih.gov |
| Proteomics | Alterations in protein levels and modifications | Identifying direct and indirect protein targets and off-targets. nih.gov |
| Metabolomics | Shifts in metabolite concentrations | Elucidating the impact on cellular metabolism and identifying metabolic vulnerabilities. mdpi.com |
Design and Synthesis of Next-Generation Cyclopropylamine-Based Modulators
Building on the knowledge gained from synthetic, computational, and biological studies, the ultimate goal is to design and synthesize next-generation modulators with superior efficacy, selectivity, and safety profiles. The this compound structure serves as a valuable starting point for further chemical exploration.
Future design strategies will likely involve:
Structure-Based Drug Design (SBDD): Once a biological target is identified and its 3D structure is known, SBDD can be used to rationally design new analogues that fit optimally into the binding site. This involves modifying the substitution pattern on the phenyl ring or the cyclopropane core to enhance binding affinity and selectivity.
Fragment-Based Drug Design (FBDD): The cyclopropylamine moiety can be considered a high-value fragment. FBDD involves screening small fragments for weak binding to a target and then growing or linking them to create more potent leads. This approach can be used to explore new chemical space around the core scaffold.
Scaffold Hopping and Diversification: While retaining the key pharmacophoric features of the cyclopropylamine, medicinal chemists can replace the core structure with other bioisosteric rings to explore new intellectual property space and improve properties. Chemoenzymatic strategies can be used to generate diverse libraries of cyclopropane scaffolds for screening. nih.gov
Covalent Modulators: The inherent reactivity of the strained cyclopropane ring can be fine-tuned to design targeted covalent inhibitors. unl.pt By strategically placing reactive groups, it is possible to create modulators that form a permanent bond with a specific nucleophilic residue (e.g., cysteine) in the target protein, leading to prolonged duration of action and high potency.
The iterative cycle of design, synthesis, and biological evaluation, informed by advanced computational and multi-omics approaches, will continue to drive the evolution of cyclopropylamine-based therapeutics. mdpi.com
Q & A
Q. What are the common synthetic routes for 1-(2,6-Dichlorophenyl)cyclopropan-1-amine, and what reaction conditions optimize yield?
The synthesis typically involves cyclopropanation of a 2,6-dichlorobenzyl halide precursor (e.g., 2,6-dichlorobenzyl chloride) with cyclopropylamine under basic conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents like dichloromethane or toluene enhance reaction efficiency .
- Base choice : Sodium hydroxide or potassium carbonate facilitates deprotonation and nucleophilic substitution .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side products.
Post-synthesis purification via recrystallization or column chromatography ensures >95% purity .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- NMR spectroscopy : H and C NMR confirm cyclopropane ring geometry and amine proton integration .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities (<0.5%) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHClN) and isotopic patterns .
Q. How should researchers handle solubility and stability challenges during experiments?
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or ethanol (10–20 mM stock solutions recommended) .
- Storage : Store at 2–8°C under inert gas (argon) to prevent amine oxidation .
Advanced Research Questions
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., Suzuki-Miyaura coupling)?
- Catalyst screening : Pd(PPh) or PdCl(dppf) improves cross-coupling efficiency with aryl boronic acids .
- Solvent/base systems : Use toluene/ethanol (3:1) with potassium carbonate for optimal pH and solubility .
- Computational guidance : Density Functional Theory (DFT) predicts electron-deficient sites (e.g., para to Cl substituents) for targeted functionalization .
Q. How can contradictions in reported biological activity data be resolved?
- Assay standardization : Compare IC values under consistent conditions (e.g., pH 7.4, 37°C) .
- Purity validation : Re-test compounds with ≥98% purity (HPLC) to exclude impurity-driven artifacts .
- Structural analogs : Compare activity of 2,6-dichloro derivatives with 3,4-difluoro analogs (see Table 1) to isolate substituent effects .
Q. Table 1: Comparative Biological Activity of Cyclopropane Amine Derivatives
| Compound | Target Receptor | IC (nM) | Key Structural Feature |
|---|---|---|---|
| This compound | 5-HT | 15 ± 2 | 2,6-Cl substitution |
| (1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine | DAT | 8 ± 1 | 3,4-F substitution |
Q. What computational methods predict binding affinities for neurotransmitter transporters?
- Molecular docking : Use AutoDock Vina with crystal structures of dopamine transporter (DAT) to model ligand-receptor interactions .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the cyclopropane-amine complex in lipid bilayers .
- QSAR modeling : Correlate Hammett constants (σ) of substituents (e.g., Cl, F) with experimental logP values to refine affinity predictions .
Q. How can stereochemical outcomes in asymmetric synthesis be controlled?
- Chiral auxiliaries : Employ (R)-BINOL-derived catalysts to induce enantioselectivity (>90% ee) .
- Kinetic resolution : Use lipase enzymes (e.g., CAL-B) to separate diastereomers during hydrolysis .
Methodological Notes
- Experimental design : Always include controls (e.g., unsubstituted cyclopropane amines) to isolate substituent effects .
- Data interpretation : Apply multivariate analysis (e.g., PCA) to disentangle electronic vs. steric contributions in structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
